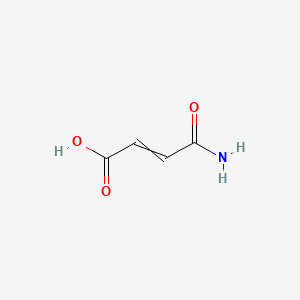
马来酰胺酸
描述
科学研究应用
(Z)-4-氨基-4-氧代丁-2-烯酸具有广泛的科学研究应用:
化学: 它被用作有机合成的结构单元,并在各种化学反应中用作试剂.
生物学: 研究了该化合物作为内源性代谢物的作用及其与生物分子的相互作用.
医药: 正在进行研究以探索其潜在的治疗应用,包括将其用作靶向药物递送的先导药物.
工业: 它用于生产聚合物和其他工业化学品.
5. 作用机理
(Z)-4-氨基-4-氧代丁-2-烯酸的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物可以作为配体,与酶和受体结合,从而调节其活性 . 这种相互作用会导致各种生化效应,包括代谢途径和细胞信号的变化 .
类似化合物:
- 阿托品酸
- 丙烯酸
- 马来酸
比较: (Z)-4-氨基-4-氧代丁-2-烯酸因其独特的结构特征而独一无二,例如同时存在氨基和羧基。 这种双重功能使它能够参与广泛的化学反应和生物相互作用,使其与其他类似化合物有所区别 .
作用机制
Target of Action
Maleamic acid, a derivative of maleimide, is primarily used in the site-selective modification of proteins . It has been found to interact with proteins that contain reactive cysteinyl residues, which are essential for their catalytic activity . This interaction is crucial for the growth and survival of microorganisms, making maleamic acid a potential antimicrobial agent .
Mode of Action
Maleamic acid interacts with its targets through a process known as transamidation . This process involves the reversible formation of amide bonds without any catalysts and under mild conditions . The presence of a carboxylic acid in the β-position allows these compounds to be in equilibrium with their anhydride and amine precursors . This equilibrium provides a pathway for reversible transamidation, leading to thermodynamic distributions of amides at room temperature .
Biochemical Pathways
Maleamic acid derivatives have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
Its molecular weight is 1150874 , which suggests it may have good bioavailability as compounds with a molecular weight less than 500 are generally well-absorbed .
Result of Action
The interaction of maleamic acid with its targets results in significant changes at the molecular and cellular levels. For instance, in lithium-ion batteries, maleamic acid significantly reduces cell impedance by reforming its chemical structure into new nitrogen-based highly ionic diffusion compounds . This leads to an increase in the performance of the lithium-ion battery .
Action Environment
The action of maleamic acid is influenced by the solvent environment. For example, its photophysical properties, such as absorption and fluorescence spectra, vary with the polarity of the solvent . Additionally, maleamic acid derivatives exhibit high stability towards hydrolysis in acidic media , suggesting that the pH of the environment can influence the action and stability of maleamic acid.
准备方法
合成路线和反应条件: (Z)-4-氨基-4-氧代丁-2-烯酸的合成通常涉及马来酸酐与氨或胺在乙酸等溶剂存在下的反应 . 反应在环境温度下进行 24 小时,生成所需产物 .
工业生产方法: (Z)-4-氨基-4-氧代丁-2-烯酸的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保产物的产率和纯度高。 然后通过从异丙醇和水的混合物中重结晶来纯化该化合物 .
化学反应分析
反应类型: (Z)-4-氨基-4-氧代丁-2-烯酸经历各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的羧酸。
还原: 还原反应可以将该化合物转化为相应的醇。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤代烷烃和酰氯等试剂通常用于取代反应.
相似化合物的比较
- Atropic acid
- Acrylic acid
- Maleic acid
Comparison: (Z)-4-Amino-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it distinct from other similar compounds .
属性
IUPAC Name |
4-amino-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870612 | |
| Record name | 4-Amino-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of N-(4-Methoxyphenyl)maleamic acid?
A1: The molecular formula of N-(4-Methoxyphenyl)maleamic acid is C11H11NO4. []
Q2: What spectroscopic techniques are commonly used to characterize Maleamic Acid derivatives?
A2: FTIR, UV-Vis, and 1H-NMR spectroscopy are frequently used to confirm the structure of Maleamic Acid derivatives. [, , , , , ] For instance, the disappearance of specific peaks related to the anhydride group and the appearance of new peaks corresponding to the amide bond in the FTIR spectrum can confirm the successful synthesis of poly[ethylene-alt-R-N-(1-phenylethyl)maleamic acid] from poly(ethylene-alt-maleic anhydride) and R-(+)α-phenylethylamine. []
Q3: Can you describe a common synthetic route for Maleamic Acids?
A3: Maleamic acids are often synthesized by reacting maleic anhydride with various amines. [, , , , , , ] The reaction conditions, such as solvent, temperature, and catalyst, can be adjusted to optimize the yield and selectivity of specific isomers. []
Q4: What is a unique characteristic observed in the synthesis of some N-substituted Maleamic Acids?
A4: The presence of specific N-substituents, like benzyloxy or hydroxy groups, can influence the dehydration of N-substituted Maleamic Acids, favoring the formation of isomaleimides over maleimides. []
Q5: How can the ratio of maleimide to isomaleimide formation during Maleamic Acid cyclodehydration be explained?
A5: Computational studies using PM3/AMSOL semiempirical calculations suggest that the ratio of maleimide to isomaleimide formation is dependent on the nature of the amide substituent (alkyl or aryl) and the reaction mechanism. The calculations favor a pathway involving an acyclic amide anion intermediate over a cyclic anion intermediate. []
Q6: What is the role of acetic anhydride in the cyclodehydration of Maleamic Acids?
A6: Computational studies have shown that acetic anhydride acts as a dehydrating agent in the cyclodehydration of Maleamic Acids. It facilitates the formation of a mixed anhydride intermediate, which then undergoes ring closure to form either the maleimide or isomaleimide depending on the substituent on the amide nitrogen. []
Q7: What are some applications of Maleamic Acid derivatives?
A7: Maleamic Acid derivatives have been investigated for several applications, including:
- Ion Exchange: Grafted polymers of polypropylene with Maleamic Acid derivatives have shown potential for removing Cu, Zn, and Cd ions from aqueous solutions. []
- Herbicide Antidotes: N-Phenyl-maleimides, -isomaleimides, and -maleamic acids have been explored as potential herbicide antidotes or safeners due to their ability to interact with tissue thiols. []
- Corrosion Protection: Poly[N-(1,3-thiazo-2yl)]maleamic acid and its nanocomposites with graphene oxide show promise as protective coatings against corrosion on low carbon steel. []
- Antibacterial Agents: The aforementioned poly[N-(1,3-thiazo-2yl)]maleamic acid and its nanocomposites also exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. []
- Bioactive Materials: Poly(N-Imidazolyl maleamic acid), synthesized from imidazole and maleic anhydride, has been investigated for its controlled release properties, potentially useful in drug delivery applications. [, ]
- Thermal Stabilizers: Mixed calcium and zinc salts of N-(3-amino-benzoic acid)terpene-maleamic acid have shown potential as thermal stabilizers for poly(vinyl chloride). []
- Pressure-Sensitive Adhesive Tapes: Copolymers of N-substituted long, straight-chain alkyl maleamic acids with vinyl co-monomers have been patented as release agents in pressure-sensitive adhesive tapes. []
- Orthopedic Applications: Biodegradable amino acid-containing anhydride oligomers, synthesized from methacrylated alaninyl maleamic acid (MAMA) or methacrylated aminocaproyl maleamic acid (MACMA), have been investigated for potential use in orthopedic applications due to their injectable and in situ crosslinkable properties. []
Q8: How does the incorporation of metal oxides affect the properties of Maleamic Acid-based polymers?
A8: Adding metal oxide nanoparticles like CuO and ZnO to Maleamic Acid-based polymers can enhance their anticorrosion properties. This improvement is attributed to the nanoparticles' ability to increase the polymer's barrier properties and provide active corrosion inhibition. []
Q9: What factors influence the performance of N-alkyl Maleamic Acid telomer type surfactants?
A9: Factors like alkyl chain length, the number of alkyl chains, and the presence of calcium ions can influence the cmc, surface tension, foaming ability, and emulsion stability of these surfactants. []
Q10: How does N-ethylmaleimide (NEM) interact with Escherichia coli cells?
A10: NEM induces rapid potassium ion (K+) efflux from E. coli cells by reacting with cytoplasmic glutathione to form N-ethylsuccinimido-S-glutathione (ESG). ESG activates the KefB and KefC glutathione-gated K+ efflux systems. []
Q11: How are N-alkylmaleimides detoxified within E. coli?
A11: E. coli detoxifies N-alkylmaleimides, such as NEM and N-phenylmaleimide (NPM), through a glutathione-dependent process. This involves forming a glutathione adduct with NEM or NPM, followed by hydrolysis of the imide bond, releasing N-substituted maleamic acids, which are not toxic to E. coli. []
Q12: Has any research explored the anti-cancer activity of Maleamic Acid derivatives?
A12: Yes, studies have investigated the potential of combining methoxyphenyl maleamic acid (MPMA), an intermediate in pyrrolidine-nitrogen-mustard synthesis, with 5-fluorouracil (5-FU) for enhanced antitumor activity against sarcoma 180 and Ehrlich ascites carcinoma. []
Q13: What biological activities have been observed for N-alkylmaleamic acids?
A13: While some Maleamic Acid derivatives show potential in various applications, a study found that N-alkylmaleamic acids with ethyl, 2-ethylamine, piperidinyl, phenyl, and phenylhydrazinyl substituents did not exhibit significant cytotoxic, antiviral (against SA-11 rotavirus), antibacterial, or antifungal properties in vitro. []
Q14: How has computational chemistry been used to study maleamic acid derivatives?
A14: Computational studies employing methods like PM3/AMSOL have provided insights into the reaction mechanisms of maleamic acid cyclodehydration, explaining the observed product ratios (maleimide vs. isomaleimide) based on the nature of substituents. [, ]
Q15: What insights have been gained from structure-activity relationship (SAR) studies on maleamic acid derivatives?
A15: SAR studies have shown that the type and position of substituents on the maleamic acid structure significantly influence its reactivity, stability, and biological activity. For example, electron-withdrawing groups on the phenyl ring of N-phenylmaleamic acids can modulate their reactivity towards nucleophiles. [, , ] Additionally, the presence and arrangement of alkyl substituents on the double bond of the maleamic acid moiety influence its tendency to form maleimides or isoimides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


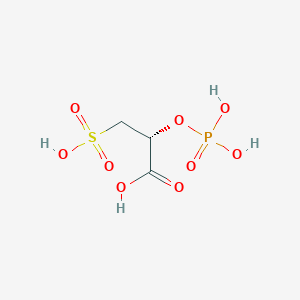


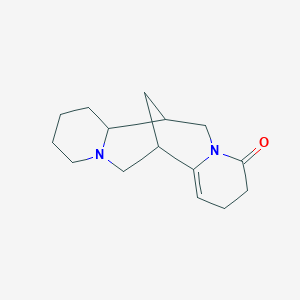

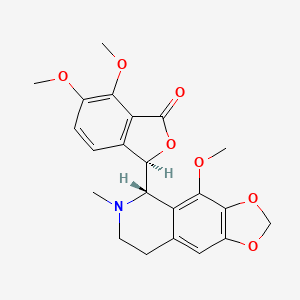

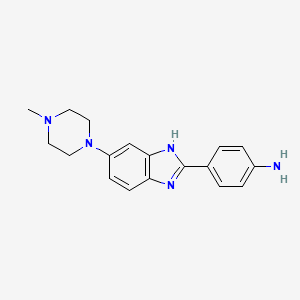
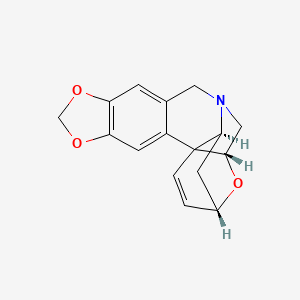

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)
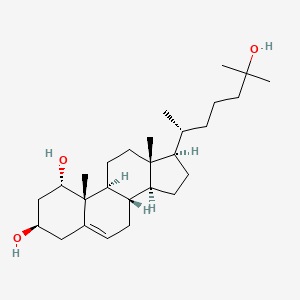
![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)
